2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a difluoromethyl and methylsulfanyl group on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring. The difluoromethyl and methylsulfanyl groups are then introduced onto the pyrimidine ring through nucleophilic substitution reactions. The final step involves coupling the pyrimidine derivative with the piperazine-quinoxaline intermediate under controlled conditions, such as reflux in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. The difluoromethyl and methylsulfanyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperazine ring provides additional sites for interaction, potentially leading to a multi-targeted approach in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
- 4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline stands out due to its quinoxaline core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C18H18F2N6S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazin-1-yl]quinoxaline |
InChI |
InChI=1S/C18H18F2N6S/c1-27-18-23-14(17(19)20)10-15(24-18)25-6-8-26(9-7-25)16-11-21-12-4-2-3-5-13(12)22-16/h2-5,10-11,17H,6-9H2,1H3 |
InChI Key |
KKTMJORBZVLBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C(F)F |
Origin of Product |
United States |
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